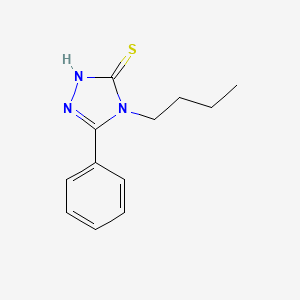

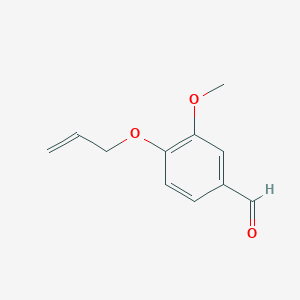

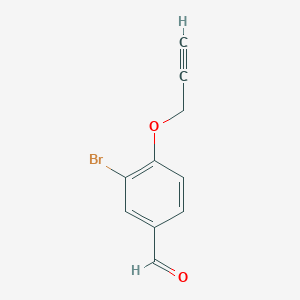

![molecular formula C4H5N3O2S2 B1271760 (5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid CAS No. 32418-26-1](/img/structure/B1271760.png)

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Übersicht

Beschreibung

5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid is a compound that has been studied for its potential medicinal properties . It has been used to prepare new amines exhibiting anti-convulsant activity . This compound is a derivative of 1,3,4-thiadiazole, a versatile scaffold widely studied in medicinal chemistry .

Synthesis Analysis

The synthesis of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid derivatives involves several steps. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of compound B with N - (aryl)-2-chloroacetamides in the presence of potassium carbonate afforded new 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid can be analyzed using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid have been studied. The compounds could interact well with the active site of the urease enzyme . The reactions can be carried out effectively with the use of ultrasound .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid can be analyzed using various techniques. The compound has a molecular weight of 175.23 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Antituberculosis Activity : A study by Hadizadeh and Vosooghi (2008) focuses on the synthesis of α-[5-(5-amino-1,3,4-thiadiazol-2-yl)-imidazol-2-ylthio]acetic acids and their evaluation against Mycobacterium tuberculosis. The compounds showed low activity in comparison to rifampicin (Hadizadeh & Vosooghi, 2008).

Antimicrobial Activity : Taha and El-Badry (2007) utilized {7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl} acetic acid hydrazide to synthesize compounds with antimicrobial properties, including 1,3,4-thiadiazoles (Taha & El-Badry, 2007).

Applications in Chemistry and Industry

Inhibitors in Acidic Media : Rafiquee et al. (2007) explored the use of amino-1, 3, 4-thiadiazoles as inhibitors for mild steel in acidic media, finding varying efficiency based on concentration and other factors (Rafiquee et al., 2007).

Tautomerism Studies : Pop et al. (2015) conducted theoretical and experimental studies on the tautomerism of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, providing insights into the stability and reactivity of its tautomers (Pop et al., 2015).

Application in Antibiotics Synthesis : Tatsuta et al. (1994) presented a method for preparing a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component in cephem antibiotics (Tatsuta et al., 1994).

Pharmaceutical and Biomedical Research

Cancer Treatment Potential : A patent application highlighted by Abdel-Magid (2016) discussed 1,3,4-thiadiazole derivatives as inhibitors of the GLS1 enzyme, indicating potential in cancer treatment (Abdel-Magid, 2016).

Anticonvulsant and Analgesic Activities : Khazi et al. (1996) investigated the anticonvulsant and analgesic activities of 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, showing significant protective effects against convulsions and pain (Khazi et al., 1996).

Plant Growth-Regulating Activity : Yang et al. (2013) synthesized 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives, which were found to enhance root elongation in plants (Yang et al., 2013).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid could include further evaluation of its potential medicinal properties. For example, compound 7j might be a promising candidate for further evaluation . Further studies could also investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S2/c5-3-6-7-4(11-3)10-1-2(8)9/h1H2,(H2,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSGMDCNEWVILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368184 | |

| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

32418-26-1 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32418-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

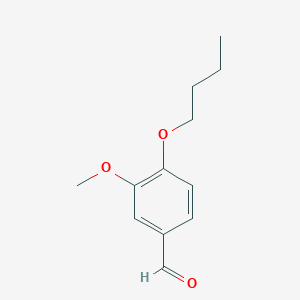

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)